Product packaging for Ac-Lys-D-Ala-D-lactic acid acetate(Cat. No.:CAS No. 282729-62-8)

Ac-Lys-D-Ala-D-lactic acid acetate

Cat. No.: B1383968
CAS No.: 282729-62-8
M. Wt: 391.42 g/mol
InChI Key: ZNYAMADIHNCYQH-DDLFKVEVSA-N
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Description

Significance of Peptidoglycan Precursors in Bacterial Cell Wall Biology

The bacterial cell wall is a remarkable and essential structure that encases the cytoplasmic membrane, providing structural integrity, dictating cell shape, and protecting the bacterium from osmotic lysis. wikipedia.orgbyjus.comnumberanalytics.comnumberanalytics.com The primary component of this wall is peptidoglycan, a massive polymer composed of long glycan chains cross-linked by short peptides. wikipedia.orgnumberanalytics.comoup.com The synthesis of this intricate mesh-like structure is a highly coordinated process that relies on the production and transport of monomeric building blocks known as peptidoglycan precursors. nih.govnih.govnih.gov

The biosynthesis of these precursors begins in the cytoplasm with the creation of UDP-N-acetylglucosamine (UDP-GlcNAc) and its subsequent conversion to UDP-N-acetylmuramic acid (UDP-MurNAc). nih.govoup.com A pentapeptide chain is then sequentially assembled on the UDP-MurNAc moiety. nih.govsigmaaldrich.com This entire precursor unit is then transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer. sigmaaldrich.comslideshare.net

The critical nature of this pathway is underscored by the fact that many successful antibiotics, including the beta-lactams, target the enzymes involved in peptidoglycan synthesis. nih.govslideshare.net By disrupting the formation of the cell wall, these antibiotics compromise the bacterium's structural integrity, leading to cell death. numberanalytics.comslideshare.net Therefore, a thorough understanding of peptidoglycan precursors and their biosynthetic pathway is paramount for the development of new antimicrobial strategies. numberanalytics.comnumberanalytics.com

Role of D-Amino Acids and D-Lactate in Peptidoglycan Structure and Variability

A distinctive feature of bacterial peptidoglycan is the presence of D-amino acids, which are stereoisomers of the more common L-amino acids found in proteins. nih.govfrontiersin.orgtaylorandfrancis.com Specifically, D-alanine and D-glutamic acid are integral components of the peptide stem of the peptidoglycan precursor. nih.govnih.gov The incorporation of these D-amino acids is significant as it confers resistance to degradation by most proteases, which are typically specific for L-amino acids. frontiersin.orgyoutube.com This provides a crucial protective advantage to the bacterium. nih.gov

The terminal dipeptide of the precursor is typically D-alanyl-D-alanine (D-Ala-D-Ala). sigmaaldrich.comiupac.org This moiety is the specific target for transpeptidase enzymes that catalyze the cross-linking of adjacent peptide chains, a final and essential step in strengthening the peptidoglycan mesh. oup.comlibretexts.org

However, some bacteria have evolved mechanisms to alter this terminal structure as a means of antibiotic resistance. A prime example is the resistance to the glycopeptide antibiotic vancomycin (B549263). nih.govnih.gov Vancomycin functions by binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, thereby sterically hindering the transpeptidation reaction. nih.govyoutube.com In vancomycin-resistant strains, the terminal D-alanine is replaced by D-lactic acid, resulting in a D-alanyl-D-lactate (D-Ala-D-Lac) terminus. nih.govasm.orgnih.gov This seemingly minor substitution of an ester bond for a peptide bond significantly reduces the binding affinity of vancomycin, rendering the antibiotic ineffective. nih.govacs.org The enzyme responsible for this change is VanA, a ligase that can synthesize D-Ala-D-Lac. nih.govpnas.org

Ac-Lys-D-Ala-D-lactic acid acetate (B1210297) as a Model Peptidoglycan Terminus Analog

The compound Ac-Lys-D-Ala-D-lactic acid acetate serves as a synthetic analog of the modified peptidoglycan precursor terminus found in vancomycin-resistant bacteria. chemicalbook.commedchemexpress.comglpbio.com Specifically, it represents the N-terminally acetylated tripeptide consisting of lysine (B10760008), D-alanine, and D-lactic acid. The diacetylated lysine component enhances its solubility and stability, making it a useful tool in various experimental settings. chemimpex.com

In academic research, this compound is primarily used as a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases). chemicalbook.com These enzymes are involved in the final stages of peptidoglycan synthesis. By using Ac-Lys-D-Ala-D-lactic acid as a substrate, researchers can study the kinetics and mechanisms of these enzymes, as well as their interactions with antibiotics like penicillin.

The ability of this compound to mimic the D-Ala-D-Lac terminus makes it an invaluable tool for investigating the molecular basis of vancomycin resistance. nih.gov It allows for detailed in vitro studies of the enzymes involved in resistance, such as the VanA ligase, and facilitates the screening for new compounds that might inhibit these enzymes and restore vancomycin susceptibility. nih.govpnas.org

Table 1: Key Components of Peptidoglycan and its Analogs

ComponentChemical NameRole in Bacterial Cell Wall Biology
NAG N-acetylglucosamineA fundamental sugar unit of the peptidoglycan glycan chain. wikipedia.org
NAM N-acetylmuramic acidA sugar unit of the glycan chain to which the peptide stem is attached. wikipedia.org
L-Lysine L-LysineA dibasic amino acid often found in the third position of the peptidoglycan peptide stem in Gram-positive bacteria, crucial for cross-linking. nih.govyoutube.comnih.gov
D-Alanine D-AlanineA D-amino acid typically found at the fourth and fifth positions of the peptide stem, essential for transpeptidation. sigmaaldrich.comnih.govnih.gov
D-Lactic Acid D-Lactic AcidReplaces the terminal D-alanine in the peptidoglycan precursors of some vancomycin-resistant bacteria. asm.orgnih.gov
This compound 2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic acidA synthetic analog of the modified peptidoglycan terminus used to study bacterial enzymes and antibiotic resistance. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H29N3O8 B1383968 Ac-Lys-D-Ala-D-lactic acid acetate CAS No. 282729-62-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]oxypropanoic acid;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O6.C2H4O2/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15;1-2(3)4/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21);1H3,(H,3,4)/t8-,9-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYAMADIHNCYQH-DDLFKVEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Structural Integration of D Ala D Lactic Acid in Bacterial Cell Walls

Mechanisms of D-Ala-D-Lac Depsipeptide Synthesis

The synthesis of the D-Ala-D-Lac depsipeptide, where an ester bond replaces the typical amide bond, is a critical modification in the peptidoglycan structure of certain bacteria. This alteration is a cornerstone of vancomycin (B549263) resistance, as the antibiotic has a significantly lower binding affinity for the D-Ala-D-Lac terminus compared to the usual D-Ala-D-Ala terminus. nih.govfrontiersin.orgasm.orgasm.org

D-Ala-D-Lac Ligase (Ddl) Specificity and Function

The central enzyme in this pathway is the D-Ala-D-Lac ligase, an ATP-dependent enzyme that catalyzes the formation of an ester linkage between D-alanine and D-lactic acid. mit.edu In vancomycin-resistant enterococci, this function is carried out by ligases encoded by resistance genes such as vanA, vanB, or vanD. nih.govnih.govnih.gov These enzymes represent a functional switch from the host's native D-Ala-D-Ala ligase, which synthesizes the dipeptide D-alanyl-D-alanine. asm.orgacs.org

The specificity of these ligases is remarkable. The VanA ligase, for instance, efficiently synthesizes the D-Ala-D-Lac depsipeptide but is inefficient at producing the D-Ala-D-Ala dipeptide. acs.org This specificity is crucial for the resistance phenotype, ensuring that the majority of cell wall precursors terminate in the low-affinity depsipeptide. asm.orgmit.edu Some bacteria, such as Lactobacillus plantarum, are intrinsically resistant to vancomycin because they naturally possess a Ddl ligase that synthesizes D-Ala-D-Lac for incorporation into their cell wall. frontiersin.orgnih.gov

Table 1: Key Enzymes in D-Ala-D-Lac Biosynthesis

Enzyme Gene Example Function
D-Ala-D-Lac Ligase vanA, vanB, vanD Catalyzes the ATP-dependent synthesis of the D-Ala-D-Lac depsipeptide. mit.edunih.govnih.gov
D-Lactate Dehydrogenase vanH Catalyzes the reduction of pyruvate (B1213749) to produce D-lactate. nih.govasm.orgnih.gov
D,D-Dipeptidase vanX Hydrolyzes and eliminates the susceptible D-Ala-D-Ala dipeptide precursors. asm.orgnih.govasm.org

Role of D-Lactate Dehydrogenase (D-LDH) in D-Lactate Production

The synthesis of the D-Ala-D-Lac depsipeptide requires a supply of D-lactate. This is provided by a D-lactate dehydrogenase (D-LDH), an enzyme that catalyzes the reduction of pyruvate to D-lactate. nih.govnih.gov In vancomycin-resistant organisms, this enzyme is typically encoded by the vanH gene, which is part of the resistance gene cluster. nih.govasm.org The production of D-lactate by VanH ensures that the D-Ala-D-Lac ligase (e.g., VanA) has its necessary substrate to produce the depsipeptide, thereby rerouting the peptidoglycan synthesis pathway. asm.orgnih.gov Lactic acid bacteria may also naturally express D-LDH to produce D-lactate for their cell wall synthesis. frontiersin.orgebi.ac.uk

Genetic Determinants and Regulatory Pathways (e.g., van gene clusters)

The capacity to synthesize D-Ala-D-Lac is often acquired through horizontal gene transfer of operons known as van gene clusters. asm.orgnih.gov The most well-characterized of these is the VanA-type resistance, conferred by the vanA operon. nih.gov This cluster typically contains several key genes:

vanH : Encodes the D-lactate dehydrogenase. nih.gov

vanA : Encodes the D-Ala-D-Lac ligase. nih.gov

vanX : Encodes a D,D-dipeptidase that hydrolyzes any D-Ala-D-Ala dipeptides synthesized by the host's native ligase, effectively removing the vancomycin-susceptible pathway. nih.govasm.org

vanR and vanS : Encode a two-component regulatory system that senses the presence of vancomycin and induces the expression of the resistance genes. nih.gov

These gene clusters can be located on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. oup.com

Table 2: Components of a Typical vanA Gene Cluster

Gene Encoded Protein Function in Resistance
vanR VanR Response regulator; activates transcription of structural genes. nih.gov
vanS VanS Histidine kinase sensor; detects vancomycin and activates VanR. nih.gov
vanH VanH (D-LDH) Produces D-lactate from pyruvate. nih.govasm.org
vanA VanA (D-Ala-D-Lac Ligase) Synthesizes D-Ala-D-Lac depsipeptide. nih.gov
vanX VanX (D,D-Dipeptidase) Eliminates susceptible D-Ala-D-Ala precursors. nih.govasm.org

Incorporation of D-Ala-D-Lac into Peptidoglycan Precursors

Once synthesized, the D-Ala-D-Lac depsipeptide must be integrated into the peptidoglycan structure. This involves a series of enzymatic steps that parallel the normal cell wall biosynthesis pathway but utilize the modified precursor.

UDP-MurNAc-pentadepsipeptide Formation

Peptidoglycan synthesis begins in the cytoplasm with the formation of a nucleotide-activated precursor, UDP-N-acetylmuramic acid (UDP-MurNAc). nih.gov A short peptide chain is assembled sequentially onto UDP-MurNAc. The final step of this cytoplasmic phase is catalyzed by the MurF ligase, which adds the terminal dipeptide or, in this modified pathway, the D-Ala-D-Lac depsipeptide to the UDP-MurNAc-tripeptide (L-Ala-γ-D-Glu-L-Lys). nih.govasm.orgnih.gov The product of this reaction is the UDP-MurNAc-pentadepsipeptide, the complete precursor ready for transport to the cell membrane. nih.govnih.gov

Table 3: Comparison of Peptidoglycan Precursors

Precursor Type Terminal Moiety Vancomycin Binding Resulting Phenotype
Standard Precursor -D-Alanyl-D-Alanine (-D-Ala-D-Ala) High Affinity Susceptible
Modified Precursor -D-Alanyl-D-Lactate (-D-Ala-D-Lac) Low Affinity Resistant

Data derived from multiple sources. nih.govfrontiersin.orgasm.org

Transglycosylase and Transpeptidase Reactions Involving D-Ala-D-Lac Termini

The completed UDP-MurNAc-pentadepsipeptide precursor is attached to a lipid carrier molecule (undecaprenyl phosphate) at the inner surface of the cytoplasmic membrane, forming Lipid II. frontiersin.orgnih.gov This complex is then flipped across the membrane to the exterior.

On the outer surface, two key enzymatic reactions build the mature peptidoglycan:

Transglycosylation : Transglycosylase enzymes polymerize the glycan portion of the Lipid II precursors, creating long polysaccharide chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). frontiersin.orgnih.gov

Transpeptidation : Transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), catalyze the formation of peptide cross-links between adjacent glycan strands. nih.govwikipedia.org This reaction involves the PBP attacking the bond between D-Ala and the terminal D-Lactate of one peptide stem and forming a new bond with an amino group on a neighboring peptide stem, releasing the terminal D-Lactate. frontiersin.org

It is this transpeptidation step that is the target of vancomycin. By binding to the D-Ala-D-Ala terminus, vancomycin sterically hinders the PBP from accessing its substrate. frontiersin.org However, due to its poor affinity for the D-Ala-D-Lac terminus, the antibiotic cannot effectively block this reaction in resistant bacteria, allowing cell wall synthesis to proceed and conferring survival. nih.govfrontiersin.org

Comparative Analysis with D-Ala-D-Ala Termini in Peptidoglycan Biosynthesis

The divergence between the D-Ala-D-Lac and D-Ala-D-Ala pathways represents a critical juncture in bacterial cell wall biosynthesis, with significant implications for antibiotic susceptibility. biologyinsights.com While both pathways aim to produce a pentapeptide precursor for peptidoglycan cross-linking, the nature of the terminal residue dictates the cell wall's interaction with glycopeptide antibiotics. biologyinsights.comresearchgate.net

The canonical pathway, found in most bacteria, utilizes the enzyme D-Ala-D-Ala ligase (Ddl) to synthesize the D-Ala-D-Ala dipeptide, which is then incorporated into the peptidoglycan precursor. biologyinsights.com This D-Ala-D-Ala terminus is the specific binding site for vancomycin, which sequesters the precursor and prevents its incorporation into the cell wall, thereby inhibiting bacterial growth. biologyinsights.commdpi.com

In contrast, bacteria that synthesize D-Ala-D-Lac precursors exhibit a reprogrammed biosynthetic machinery. nih.gov The substitution of the terminal D-alanine with D-lactate results in the replacement of a crucial amide bond with an ester linkage. nih.gov This seemingly minor alteration leads to a 1,000-fold reduction in the binding affinity of vancomycin for the peptidoglycan precursor. nih.govbiologyinsights.com The antibiotic is thus unable to effectively inhibit cell wall synthesis, rendering the bacterium resistant. biologyinsights.com

The table below outlines the key distinctions between the two biosynthetic pathways.

FeatureD-Ala-D-Ala Terminus PathwayD-Ala-D-Lac Terminus Pathway
Terminal Residue D-alanyl-D-alanineD-alanyl-D-lactic acid
Key Ligase Enzyme D-Ala-D-Ala ligase (Ddl) biologyinsights.comD-Ala-D-Lac ligase (VanA) pnas.org
Precursor for Terminus D-AlanineD-Lactate (from pyruvate via VanH) pnas.org
Bond Type Peptide bondEster bond nih.gov
Vancomycin Binding High affinity biologyinsights.comLow affinity (1000-fold reduced) nih.govbiologyinsights.com
Resulting Phenotype Vancomycin-sensitive asm.orgVancomycin-resistant asm.org
Associated Enzymes Ddl biologyinsights.comVanH, VanA, VanX pnas.org

The following table details the research findings on the enzymes involved in both pathways.

EnzymeFunctionPathwayResearch Findings
D-Ala-D-Ala ligase (Ddl) Catalyzes the formation of the D-Ala-D-Ala dipeptide. biologyinsights.comD-Ala-D-AlaEssential for the synthesis of standard peptidoglycan precursors. biologyinsights.com Its product is the target for vancomycin. researchgate.net
VanH An α-keto acid reductase that converts pyruvate to D-lactate. pnas.orgD-Ala-D-LacProvides the D-lactate substrate necessary for the synthesis of the depsipeptide. pnas.org
VanA An ATP-dependent depsipeptide ligase that joins D-alanine and D-lactate. pnas.orgD-Ala-D-LacA key enzyme in vancomycin resistance, creating the altered peptidoglycan precursor terminus. pnas.org
VanX A D-Ala-D-Ala dipeptidase. ebi.ac.ukD-Ala-D-LacHydrolyzes D-Ala-D-Ala, preventing its incorporation into peptidoglycan and ensuring the prevalence of D-Ala-D-Lac termini. pnas.orgebi.ac.uk
Aad A VanX-like D-Ala-D-Ala dipeptidase found in Lactobacillus plantarum. nih.govD-Ala-D-LacContributes to the selectivity for D-Ala-D-Lac incorporation by eliminating competing D-Ala-D-Ala dipeptides. nih.govncl.ac.uk

Ac Lys D Ala D Lactic Acid Acetate in the Study of Antimicrobial Resistance Mechanisms

Glycopeptide Antibiotic Action and Target Interaction

Glycopeptide antibiotics, such as vancomycin (B549263), are critical for treating severe infections caused by Gram-positive bacteria. researchgate.net Their primary mode of action involves inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial integrity and survival. patsnap.com

Vancomycin Binding to Peptidoglycan Precursors

Vancomycin specifically targets and binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. patsnap.com This binding prevents the cross-linking of these precursors into the mature peptidoglycan layer, a process catalyzed by transpeptidase enzymes. patsnap.comyoutube.com The inhibition of this crucial step weakens the cell wall, leading to cell lysis and bacterial death. patsnap.com The high affinity of vancomycin for the D-Ala-D-Ala moiety is due to the formation of a precise network of five hydrogen bonds between the antibiotic and the peptide terminus. researchgate.net

Structural Determinants of Glycopeptide Affinity (e.g., amide vs. ester linkage)

The affinity of glycopeptide antibiotics for their target is exquisitely sensitive to the chemical structure of the peptidoglycan precursor terminus. The amide bond between the two D-alanine residues is a key feature for strong binding. The replacement of this amide linkage with an ester linkage, as seen in the D-Ala-D-lactic acid structure, significantly reduces the binding affinity of vancomycin. nih.govnih.gov This is due to the loss of a critical hydrogen bond and the introduction of electrostatic repulsion between the lone pairs of electrons on the ester oxygen and the antibiotic. nih.gov This seemingly minor chemical change has profound implications for antibiotic efficacy.

Molecular Basis of Vancomycin Resistance

The emergence of vancomycin-resistant bacteria, particularly vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA), poses a significant threat to public health. patsnap.com The primary mechanism of high-level vancomycin resistance involves a modification of the antibiotic's target.

D-Ala-D-Lac Substitution as a Primary Resistance Mechanism

In vancomycin-resistant strains, the terminal D-Ala of the peptidoglycan precursor is replaced by D-lactic acid (D-Lac), forming a D-alanyl-D-lactic acid (D-Ala-D-Lac) terminus. researchgate.netpatsnap.comnih.govnih.gov This substitution is the cornerstone of high-level vancomycin resistance. nih.gov The compound Ac-Lys-D-Ala-D-lactic acid acetate (B1210297) serves as a stable, synthetic analogue of this modified precursor, making it an invaluable tool for in vitro studies of resistance mechanisms.

Reduced Affinity of Glycopeptides for D-Ala-D-Lac Termini

The substitution of the amide bond with an ester bond in the D-Ala-D-Lac terminus results in a drastic reduction in the binding affinity of vancomycin. researchgate.netpatsnap.com This decrease in affinity is estimated to be about 1,000-fold. nih.govacs.org The loss of a key hydrogen bond and the introduction of electrostatic repulsion disrupt the stable complex that vancomycin forms with the D-Ala-D-Ala target. researchgate.netnih.gov Consequently, the antibiotic can no longer effectively inhibit cell wall synthesis, rendering the bacterium resistant.

LigandVancomycin Binding Affinity (Relative)
Ac-Lys-D-Ala-D-AlaHigh (1000x)
Ac-Lys-D-Ala-D-LacLow (1x)

Enzymatic Pathways and Genetic Regulation of Resistance

The modification of the peptidoglycan precursor is not a spontaneous event but is orchestrated by a sophisticated set of enzymes encoded by specific resistance genes, often located on mobile genetic elements like transposons. nih.govspandidos-publications.com The most well-characterized resistance is the VanA-type, which involves a cluster of genes including vanH, vanA, and vanX. researchgate.net

The expression of these resistance genes is tightly controlled by a two-component regulatory system, typically VanS and VanR. nih.govresearchgate.net VanS is a sensor kinase that detects the presence of glycopeptide antibiotics, and VanR is a response regulator that, upon activation by VanS, promotes the transcription of the resistance genes. nih.gov

The key enzymes involved in the synthesis of the D-Ala-D-Lac precursor are:

VanH: A dehydrogenase that converts pyruvate (B1213749) to D-lactic acid. researchgate.net

VanA: A ligase that catalyzes the formation of an ester bond between D-alanine and D-lactic acid, producing the D-Ala-D-Lac depsipeptide. researchgate.net

VanX: A D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall and ensuring that the precursors are predominantly of the resistant D-Ala-D-Lac type. researchgate.net

Some resistance operons also include a vanY gene, which encodes a D,D-carboxypeptidase that can remove the terminal D-alanine from peptidoglycan precursors that have already been incorporated into the cell wall. pnas.orgoup.com

GeneEnzymeFunction in Vancomycin Resistance
vanHD-lactate dehydrogenaseProduces D-lactic acid from pyruvate. researchgate.net
vanAD-Ala-D-Lac ligaseCatalyzes the formation of the D-Ala-D-Lac depsipeptide. researchgate.net
vanXD,D-dipeptidaseHydrolyzes the susceptible D-Ala-D-Ala dipeptide. researchgate.net
vanYD,D-carboxypeptidaseRemoves terminal D-Ala from peptidoglycan precursors. pnas.orgoup.com
vanSSensor kinaseDetects the presence of glycopeptide antibiotics. nih.govresearchgate.net
vanRResponse regulatorActivates transcription of resistance genes. nih.govresearchgate.net

Role of van Gene Clusters (e.g., VanA, VanB, VanC, VanD) in D-Ala-D-Lac Synthesis

The genetic basis for the production of the D-Ala-D-Lac depsipeptide lies within specific, often transferable, gene clusters known as van operons. nih.govnih.gov Several types of these clusters have been identified, with VanA, VanB, and VanD being primarily responsible for conferring resistance through the synthesis of D-Ala-D-Lac terminated precursors. nih.govnih.govnih.gov

The VanA and VanB clusters are the most clinically significant. The VanA phenotype is characterized by high-level, inducible resistance to both vancomycin and teicoplanin, while the VanB phenotype typically confers inducible resistance to vancomycin only. nih.govresearchgate.net The VanD cluster results in a constitutively expressed, moderate level of resistance to both antibiotics. nih.govnih.gov

These clusters contain a core set of genes essential for reprogramming cell wall synthesis:

VanH : This gene encodes a D-specific α-ketoacid dehydrogenase which converts pyruvate into D-lactate, providing the necessary substrate for the depsipeptide. pnas.orgnih.govnih.gov

VanA, VanB, or VanD : These genes encode the key ATP-dependent ligases that catalyze the formation of the D-Ala-D-Lac ester bond. pnas.orgnih.govnih.gov These ligases represent a pivotal adaptation, as the host's native ligase exclusively synthesizes D-Ala-D-Ala.

VanX : This gene encodes a zinc-dependent D,D-dipeptidase that specifically hydrolyzes the D-Ala-D-Ala dipeptide produced by the host's machinery. pnas.orgnih.gov This "editing" function is crucial for ensuring that only the low-affinity D-Ala-D-Lac precursors are available for incorporation into the growing peptidoglycan chain. nih.govnih.gov

In contrast, other gene clusters like VanC , VanE , and VanG mediate resistance by synthesizing precursors ending in D-Ala-D-Ser, which also reduces vancomycin affinity, albeit to a lesser extent. nih.govasm.orgfrontiersin.org The coordinated expression of the genes within the VanA, VanB, and VanD clusters effectively redirects the biosynthetic pathway to produce a modified cell wall that is invisible to vancomycin. pnas.orgnih.gov

Gene ClusterKey LigaseResistant TerminusEssential Enzymes for SynthesisTypical Resistance Level
VanA VanAD-Ala-D-LacVanH, VanA, VanXHigh (Vancomycin & Teicoplanin)
VanB VanBD-Ala-D-LacVanH, VanB, VanXVariable (Vancomycin only)
VanD VanDD-Ala-D-LacVanH, VanD, VanXModerate (Vancomycin & Teicoplanin)
VanC VanCD-Ala-D-SerVanT, VanC, VanXYcLow (Vancomycin only)

D-Ala-D-Ala Dipeptidase (VanX) and D-Ala-D-Ala Ligase (Ddl) in Resistance Phenotypes

The successful expression of vancomycin resistance depends on a delicate interplay between the enzymes encoded by the van cluster and the host's native cell wall synthesis machinery, particularly the D-Ala-D-Ala ligase (Ddl) and the resistance-associated D-Ala-D-Ala dipeptidase (VanX).

D-Ala-D-Ala Ligase (Ddl) is an essential enzyme in susceptible bacteria, responsible for catalyzing the ATP-dependent synthesis of the D-Ala-D-Ala dipeptide, the target of vancomycin. asm.orgpnas.org In vancomycin-resistant enterococci (VRE), the continued activity of the host's Ddl presents a challenge to the resistance mechanism, as it keeps producing the high-affinity vancomycin target. asm.orgnih.gov

This is where D-Ala-D-Ala Dipeptidase (VanX) plays a critical role. VanX is a highly specific metalloenzyme that hydrolyzes D-Ala-D-Ala dipeptides. nih.govebi.ac.uk Its catalytic efficiency for hydrolyzing D-Ala-D-Ala is approximately 250-fold greater than for the D-Ala-D-Lac depsipeptide. ebi.ac.uk This remarkable specificity allows VanX to act as a proofreading or editing enzyme, selectively destroying the susceptible D-Ala-D-Ala precursors without affecting the resistant D-Ala-D-Lac depsipeptides synthesized by VanA or VanB. pnas.orgnih.govnih.gov By eliminating the D-Ala-D-Ala pool, VanX ensures that the cell wall biosynthesis pathway is shunted towards using the modified precursors, solidifying the resistance phenotype. nih.gov In some cases, such as in VanD-type resistance, the host's native Ddl ligase is impaired or mutated, which further reduces the production of susceptible precursors. nih.gov

EnzymeGene SourceFunction in ResistanceSubstrate(s)Impact on Resistance
D-Ala-D-Ala Ligase (Ddl) Host ChromosomeSynthesizes the vancomycin-susceptible D-Ala-D-Ala dipeptide.D-Alanine, ATPAntagonistic (produces vancomycin target)
D-Ala-D-Lac Ligase (VanA/B/D) van Gene ClusterSynthesizes the vancomycin-resistant D-Ala-D-Lac depsipeptide.D-Alanine, D-Lactate, ATPEssential (produces resistant terminus)
D-Ala-D-Ala Dipeptidase (VanX) van Gene ClusterSelectively hydrolyzes the D-Ala-D-Ala dipeptide.D-Ala-D-AlaEssential (eliminates vancomycin target)

Serine Racemase (VanT) and D-Serine Incorporation (for comparative resistance studies)

As a point of comparison to the D-Ala-D-Lac resistance mechanism, several van genotypes, including VanC, VanE, VanG, and VanL, achieve resistance by incorporating D-Serine (D-Ser) instead of D-Lactate at the terminal position of the peptidoglycan precursor. nih.govasm.orgnih.govnih.gov This results in a D-Ala-D-Ser terminus, which confers a lower level of vancomycin resistance compared to D-Ala-D-Lac but is still effective. nih.gov

The key enzyme enabling this alternative pathway is Serine Racemase (VanT) . nih.govasm.orgnih.gov Unlike most bacterial racemases which are cytoplasmic, VanT is an unusual membrane-bound protein with two distinct domains. nih.govasm.orgpsu.edu It contains an N-terminal membrane domain, thought to be involved in L-Serine transport, and a C-terminal cytoplasmic domain that contains the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent catalytic site responsible for converting L-Serine to D-Serine. nih.govasm.org Interestingly, studies have shown that VanT also possesses alanine (B10760859) racemase activity, though it is significantly more efficient at racemizing serine. psu.edumicrobiologyresearch.org

Once D-Serine is produced by VanT, a specific D-Ala-D-Ser ligase (e.g., VanC, VanE, VanG) catalyzes its ligation to D-Alanine. nih.govnih.gov Similar to the D-Ala-D-Lac system, these operons often include a D,D-peptidase (e.g., VanXYc) that eliminates any competing D-Ala-D-Ala precursors. asm.orgasm.org The study of the VanT-mediated pathway provides a valuable comparative framework, illustrating that bacteria have evolved distinct but conceptually similar strategies of target modification to evade glycopeptide antibiotics. nih.govnih.gov

Investigating Resistance Countermeasures and Mimicry with Ac-Lys-D-Ala-D-lactic acid acetate

Overcoming vancomycin resistance requires the development of new therapeutic agents that can either inhibit the resistance machinery or effectively bind to the modified D-Ala-D-Lac terminus. acs.org The compound this compound is a cornerstone of this research effort, serving as a synthetic, stable analogue of the depsipeptide terminus produced by VanA- and VanB-type resistant bacteria. nih.govrsc.orgmedchemexpress.com

This molecular mimicry is crucial for several research applications:

Binding Affinity Studies : Researchers use Ac-Lys-D-Ala-D-lactic acid to quantify the binding affinity of novel or redesigned antibiotics. rsc.orgacs.org By comparing how strongly a new compound binds to the resistant mimic versus the susceptible Ac-Lys-D-Ala-D-Ala target, scientists can gauge its potential to overcome resistance. nih.govacs.org For example, it was demonstrated that the 1000-fold loss in vancomycin's affinity is largely due to repulsive lone-pair interactions between the antibiotic and the ester oxygen of D-Ala-D-Lac, a finding clarified by using such mimics. acs.org

Development of Vancomycin Analogues : A key strategy in fighting resistance is to re-engineer the vancomycin scaffold to create derivatives that can bind to both D-Ala-D-Ala and D-Ala-D-Lac. Ac-Lys-D-Ala-D-lactic acid is the essential target for screening these new designs. One successful approach involved modifying vancomycin's backbone to replace a key carbonyl group with an amidine group. acs.org This redesigned antibiotic showed potent activity against vancomycin-resistant enterococci (VRE), and its efficacy was confirmed by its strong binding to the D-Ala-D-Lac mimic. acs.org

Supramolecular Chemistry and Novel Antibiotics : The compound is also used in the broader field of supramolecular chemistry to develop entirely new classes of synthetic receptors that are easier to produce and modify than vancomycin itself. rsc.orgbris.ac.uk The goal is to create molecules that mimic vancomycin's function but are tailored to bind the D-Ala-D-Lac structure with high affinity, providing a pathway to next-generation antibiotics that are less susceptible to evolved resistance. rsc.org

Ac Lys D Ala D Lactic Acid Acetate As an Enzymatic Substrate and Probe

Interactions with Penicillin-Sensitive D-Alanine Carboxypeptidases (DD-Carboxypeptidases)

Ac-Lys-D-Ala-D-lactic acid is well-established as a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases), also known as penicillin-binding proteins (PBPs). researchgate.netuliege.beasm.orgnih.govnih.govmedchemexpress.com These enzymes are pivotal in the final stages of peptidoglycan synthesis, where they trim the terminal D-alanyl residue from pentapeptide stems. nih.govnih.gov The depsipeptide's structural similarity to the natural substrate, which typically ends in D-Ala-D-Ala, allows it to serve as a valuable probe for the catalytic mechanism of these enzymes. uliege.be

Acyl-Enzyme Intermediate Formation and Trapping

A key feature of the interaction between Ac-Lys-D-Ala-D-lactic acid and DD-carboxypeptidases is the formation of a covalent acyl-enzyme intermediate. uliege.be The catalytic mechanism of these enzymes involves a nucleophilic attack by an active-site serine residue on the carbonyl carbon of the penultimate D-alanine. uliege.be In the natural reaction with a D-Ala-D-Ala terminus, this leads to the release of the terminal D-alanine and the formation of an acyl-enzyme intermediate, which is then typically hydrolyzed (carboxypeptidase activity) or attacked by an amino group from an adjacent peptide chain (transpeptidase activity).

The use of the depsipeptide Ac-Lys-D-Ala-D-lactic acid, where the terminal amide bond is replaced by an ester bond, significantly slows the deacylation (hydrolysis) step. This feature makes the compound an effective tool for trapping and studying the acyl-enzyme intermediate, providing critical insights into the catalytic cycle of DD-carboxypeptidases. medchemexpress.com The stability of this intermediate allows researchers to investigate the acylation step of the enzymatic reaction, which is the same step targeted by β-lactam antibiotics. asm.org

Substrate Specificity and Kinetic Analysis

The substrate specificity of DD-carboxypeptidases is a subject of extensive research, as it dictates their precise role in maintaining the integrity of the bacterial cell wall. nih.govnih.gov While many of these enzymes show modest activity against small, non-specific peptide substrates in laboratory settings, their activity can be significantly enhanced with substrates that more closely mimic the structure of peptidoglycan. researchgate.net

Table 1: Kinetic Parameters of DD-Carboxypeptidases with Various Substrates (Note: The following table is illustrative of the types of data obtained in kinetic studies of DD-carboxypeptidases and includes data for related substrates, as specific comprehensive data for Ac-Lys-D-Ala-D-lactic acid acetate (B1210297) across multiple enzymes is not readily available in the summarized literature.)

EnzymeSubstratekcat/Km (s-1M-1)Reference
Streptomyces R61 DD-peptidaseN,N′-diacetyl-L-lysyl-D-alanyl-D-alanine3.5 x 103 uliege.be
Streptomyces R61 DD-peptidaseSpecific Peptidoglycan Fragment (Peptide 4)8.7 x 106 uliege.be

Interactions with D-Alanyl-D-Alanine Ligase (Ddl)

A comprehensive review of available scientific literature did not yield specific information regarding the direct interaction of Ac-Lys-D-Ala-D-lactic acid acetate with D-Alanyl-D-Alanine Ligase (Ddl). Ddl enzymes catalyze the synthesis of the D-alanyl-D-alanine dipeptide or, in vancomycin-resistant strains, the D-alanyl-D-lactate depsipeptide. asm.orgnih.gov The substrates for this reaction are ATP and two molecules of D-alanine, or one molecule of D-alanine and one of D-lactate. nih.gov The existing research focuses on the inhibition of Ddl by structural analogs of D-alanine, such as D-cycloserine, or on the enzyme's substrate specificity which dictates antibiotic resistance. asm.orgnih.gov

Inhibition and Modulation of Ddl Activity

There is no available data to suggest that this compound acts as an inhibitor or modulator of D-Alanyl-D-Alanine Ligase activity.

Impact on Intracellular D-Ala-D-Ala Pools

There is no available data describing the impact of exogenous this compound on the intracellular pools of D-Ala-D-Ala.

Other Enzyme Systems Interacting with Peptidoglycan Analogs

While Ac-Lys-D-Ala-D-lactic acid is a known substrate for DD-carboxypeptidases, its role as a substrate or probe for other enzyme systems involved in peptidoglycan metabolism, such as LD-carboxypeptidases or transpeptidases with different specificities, is not detailed in the available literature. nih.gov Research on peptidoglycan-mimetic analogs is ongoing, but specific findings related to the interactions of this compound beyond DD-carboxypeptidases are not currently documented.

D-Ala Adding Enzyme (MurF) Studies with Analogues

The MurF ligase is a critical cytoplasmic enzyme that catalyzes the final step in the synthesis of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide. harvard.edu It achieves this by adding a D-Ala-D-Ala dipeptide to the UDP-N-acetylmuramoyl-L-Ala-γ-D-Glu-L-Lys tripeptide. In vancomycin-resistant organisms, the cell wall precursor terminates with D-Ala-D-Lac. This depsipeptide is synthesized by the VanA ligase and is subsequently added to the tripeptide precursor by the MurF enzyme. frontiersin.org

Research on intrinsically vancomycin-resistant bacteria like Lactobacillus plantarum reveals the nuanced role of MurF. In these bacteria, the D-Ala-D-Ala ligase (Ddl) produces both D-Ala-D-Ala dipeptides and D-Ala-D-Lac depsipeptides. Both of these are then used by MurF for incorporation into the peptidoglycan precursors. This indicates that MurF is capable of recognizing and utilizing both the standard peptide and the depsipeptide substrate. The cell maintains selectivity for the D-Ala-D-Lac-terminated precursors through the action of Aad, a D-Ala-D-Ala dipeptidase that specifically degrades the D-Ala-D-Ala dipeptides, thereby preventing their widespread incorporation into the cell wall. The ability of MurF to utilize both substrates underscores that it does not possess absolute specificity for the terminal dipeptide structure of its substrate.

While analogues like Ac-Lys-D-Ala-D-lactic acid are crucial for studying downstream enzymes, direct kinetic studies using this specific compound as a probe for MurF are not extensively documented. Research has focused more on the substrate pool available to MurF and the factors governing which substrate (dipeptide or depsipeptide) is ultimately incorporated.

Transpeptidases and Transglycosylases

Transpeptidases and transglycosylases are membrane-bound enzymes, often grouped as penicillin-binding proteins (PBPs), that catalyze the final, extracellular steps of peptidoglycan assembly. Transglycosylases polymerize the glycan strands from Lipid II precursors, while transpeptidases cross-link the peptide stems, giving the cell wall its structural rigidity. nih.gov Ac-Lys-D-Ala-D-lactic acid and its analogues have proven to be exceptional substrates for investigating the mechanisms of these enzymes, particularly the DD-carboxypeptidases, a class of transpeptidases.

A seminal study by Rasmussen and Strominger utilized the depsipeptide diacetyl-L-lysyl-D-alanyl-D-lactic acid, a close analogue of the titular compound, to probe the activity of penicillin-sensitive D-alanine carboxypeptidases from Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. nih.govnih.gov The rationale was that the ester bond in the depsipeptide would be more susceptible to cleavage than the amide bond of the natural D-Ala-D-Ala substrate. This would accelerate the acylation step of the enzyme's catalytic cycle, allowing for the trapping and study of the normally transient acyl-enzyme intermediate.

The study found that the depsipeptide was indeed a highly efficient substrate. For the B. subtilis and E. coli enzymes, where acylation is the rate-limiting step, the depsipeptide was hydrolyzed significantly faster than the corresponding peptide substrate. nih.govnih.gov This acceleration allowed the researchers to isolate a stable, radioactive acyl-enzyme intermediate by incubating the enzyme with a radiolabeled depsipeptide substrate at a low pH. nih.govnih.gov This provided direct evidence for the two-step catalytic mechanism (acylation and deacylation) of these enzymes.

Table 1: Kinetic Parameters for Hydrolysis of Peptide and Depsipeptide Substrates by D-Alanine Carboxypeptidases

This table summarizes the findings from the study by Rasmussen and Strominger (1978), comparing the enzymatic activity on the standard peptide substrate (Diacetyl-L-Lys-D-Ala-D-Ala) versus the depsipeptide substrate (Diacetyl-L-Lys-D-Ala-D-Lactic acid). Data shows Vmax, Km, and the catalytic efficiency (Vmax/Km) for enzymes from three bacterial species. nih.govnih.gov

Enzyme SourceSubstrateVmax (μmol/hr/mg)Km (mM)Vmax/Km
B. subtilisPeptide1.30.433
Depsipeptide190.043441
E. coliPeptide5.41.83
Depsipeptide210.3658
S. aureusPeptide1401113
Depsipeptide1201.1109

In the context of vancomycin (B549263) resistance, the ability of transpeptidases to utilize D-Ala-D-Lac-terminated precursors is crucial. Studies on vancomycin-resistant Enterococcus faecalis have shown that specific PBPs acquire mutations that shift their substrate preference, increasing their affinity for D-Ala-D-Lac over D-Ala-D-Ala. frontiersin.orgnih.gov This adaptation allows the bacteria to continue building a cross-linked cell wall in the presence of vancomycin. Consequently, the design of D-Ala-D-Lac analogues is being explored as a potential strategy to specifically inhibit these adapted PBPs in resistant strains. frontiersin.org

The role of depsipeptides in studying transglycosylases is less direct. The inhibition of transglycosylase activity by glycopeptide antibiotics like vancomycin or oritavancin (B1663774) occurs because the antibiotic binds to the D-Ala-D-Ala or D-Ala-D-Lac terminus of the Lipid II substrate, sterically hindering the enzyme. nih.govacs.org The accumulation of depsipeptide-substituted precursors (Park's nucleotide) in the cytoplasm is often interpreted as indirect evidence of downstream transglycosylase inhibition. nih.gov

Solid-Phase Peptide Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides and depsipeptides like Ac-Lys-D-Ala-D-lactic acid. This method involves building the peptide chain sequentially while one end is anchored to an insoluble polymer resin. This approach allows for the easy removal of excess reagents and by-products by simple filtration and washing, streamlining the synthetic process.

The synthesis of depsipeptides, which contain one or more ester bonds in the peptide backbone, requires specific strategies to form the ester linkage reliably. A common approach involves the synthesis of a "depsidipeptide block" which is then used as a building unit in a standard SPPS protocol. For a molecule like Ac-Lys-D-Ala-D-lactic acid, this would typically involve first coupling D-Alanine to D-lactic acid and then incorporating the lysine (B10760008) residue.

The process generally follows these key steps:

Resin Loading: The C-terminal residue, in this case, D-lactic acid, is attached to a solid support, often a Wang or 2-chlorotrityl chloride resin.

Deprotection and Coupling Cycles: The synthesis proceeds from the C-terminus to the N-terminus. Each cycle consists of removing the N-terminal protecting group (commonly the Fmoc group, which is base-labile) from the resin-bound chain, followed by coupling the next protected amino acid (e.g., Fmoc-D-Ala-OH) using activating agents like DIC/Oxyma or TBTU/DIPEA.

Lysine Incorporation and Acetylation: A protected lysine derivative, such as Fmoc-Lys(Boc)-OH, is coupled. The Boc group on the lysine side chain is an acid-labile protecting group.

N-Terminal Acetylation: After the final amino acid (lysine) is added and its N-terminal Fmoc group is removed, the free amine is acetylated using a reagent like acetic anhydride.

Final Cleavage and Deprotection: The completed depsipeptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The lysine side chain is then acetylated to yield the final product.

The Fmoc/t-butyl protection strategy is often favored for depsipeptide synthesis as it is highly compatible with the ester linkages, which can be sensitive to the harsher acidic conditions used in other strategies like Boc/Bzl.

Advanced Synthetic Methodologies and Chemical Modifications

Chemical Modifications for Enhanced Biological Activity or Probing

Chemical modifications to the Ac-Lys-D-Ala-D-lactic acid structure are performed to probe its interactions with target enzymes or receptors and to enhance its biological or pharmacological properties. These modifications can involve the side chains or the peptide backbone itself.

The acetylation of the lysine (B10760008) residue in Ac-Lys-D-Ala-D-lactic acid is a key modification. In this compound, both the alpha-amino group of the N-terminal lysine and the epsilon-amino group of its side chain are acetylated, which is why it is often denoted as Ac-Lys(Ac)-D-Ala-D-lactic acid or Ac₂-L-Lys-D-Ala-D-Lac.

This diacetylation has several important consequences:

Neutralization of Charge: Lysine is a basic amino acid with a positively charged side chain at physiological pH. Acetylation neutralizes this positive charge by converting the primary amine into a neutral amide. This alteration can significantly impact how the molecule interacts with the binding pockets of enzymes or receptors.

Increased Solubility and Stability: The diacetylated form of the depsipeptide generally exhibits enhanced solubility and stability, which is advantageous for its use in biochemical assays and as a building block in further synthetic efforts.

Mimicking Natural Ligands: In the context of vancomycin (B549263) resistance, the bacterial cell wall precursors that vancomycin targets have an L-Lys-D-Ala-D-Ala sequence. Acetylated versions of this peptide, such as diacetyl-L-Lys-D-Ala-D-Ala, are often used as model ligands in binding studies to accurately represent the natural target. Therefore, the acetylation in Ac-Lys(Ac)-D-Ala-D-lactic acid serves to create a more faithful analog of the modified bacterial target.

The process of acetylation is typically straightforward, involving the treatment of the free amino groups with an acetylating agent like acetic anhydride, often in a basic solution or during the final steps of solid-phase synthesis before cleavage from the resin.

Backbone Modifications and Structure-Activity Relationships

Modifying the backbone of Ac-Lys-D-Ala-D-lactic acid analogs is a sophisticated strategy aimed at understanding and improving interactions with target molecules, particularly vancomycin. The structure-activity relationship (SAR) describes how the three-dimensional structure of a molecule relates to its biological activity. For D-Ala-D-Lac analogs, SAR studies are crucial for designing antibiotics that can overcome resistance.

The key challenge in vancomycin resistance is the replacement of a backbone amide (in D-Ala-D-Ala) with an ester (in D-Ala-D-Lac). This single-atom change (NH to O) leads to a 1,000-fold decrease in vancomycin's binding affinity. This is due to two main factors:

Loss of a Hydrogen Bond: A critical hydrogen bond between the vancomycin backbone and the NH group of the second alanine (B10760859) is lost.

Electrostatic Repulsion: A destabilizing repulsion occurs between the lone pair electrons of the vancomycin residue 4 carbonyl oxygen and the ester oxygen of D-lactic acid.

Studies have revealed that the electrostatic repulsion accounts for a greater share of the lost binding affinity (a 100-fold effect) than the loss of the hydrogen bond (a 10-fold effect).

This understanding has guided the synthesis of vancomycin analogs with specific backbone modifications to counteract these effects:

Amide-to-Amine/Thioamide/Amidine Conversion: To address the electrostatic repulsion, the carbonyl group of residue 4 in vancomycin has been a primary target for modification. Replacing the amide O=C-NH linkage with alternatives like CH₂NH₂⁺ (amine), C(=S)NH (thioamide), or C(=NH)NH (amidine) has been explored. The amine analog, in particular, showed improved affinity for the D-Ala-D-Lac sequence because the positively charged ammonium (B1175870) group has a favorable electrostatic interaction with the ligand's terminal carboxylate.

Dual Binding Capability: A critical insight from SAR studies is that redesigned antibiotics should not only bind well to D-Ala-D-Lac but also retain strong binding to the original D-Ala-D-Ala target. This ensures efficacy against both resistant and susceptible bacterial strains. The amidine-modified vancomycin aglycon demonstrated this crucial dual, balanced binding affinity, making it a highly promising candidate.

Computational methods, such as Monte Carlo/free energy perturbation (MC/FEP) calculations, are used alongside synthesis to predict the effects of these backbone modifications on binding affinities, helping to rationalize experimental results and guide the design of new, more effective analogs.

Interactive Data Table: Backbone Modifications and Binding Affinity

The following table summarizes the impact of key backbone modifications on the binding affinity of vancomycin analogs to D-Ala-D-Ala and D-Ala-D-Lac model ligands.

Vancomycin Analog Modification (Residue 4)Target LigandRelative Binding Affinity ChangeKey Rationale
None (Standard Vancomycin)D-Ala-D-AlaBaseline (Strong)Standard 5 hydrogen-bond interaction.
None (Standard Vancomycin)D-Ala-D-Lac~1000x WeakerLoss of H-bond and strong lone-pair repulsion.
Amide → Amine ([Ψ[CH₂NH₂⁺]])D-Ala-D-Lac~40x Stronger (vs. standard vancomycin)Favorable electrostatic interaction between NH₂⁺ and ligand carboxylate.
Amide → Amine ([Ψ[CH₂NH₂⁺]])D-Ala-D-Ala~35x Weaker (vs. standard vancomycin)Altered geometry and electronics disrupt optimal binding.
Amide → Amidine ([Ψ[C(=NH)NH]])D-Ala-D-Lac~600x Stronger (vs. standard vancomycin)Eliminates repulsion and introduces favorable electrostatic interaction.
Amide → Amidine ([Ψ[C(=NH)NH]])D-Ala-D-Ala~2-3x Weaker (vs. standard vancomycin)Largely maintains the necessary binding interactions, showing effective dual affinity.

Spectroscopic and Biophysical Characterization of Molecular Interactions

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS). These parameters provide a complete thermodynamic profile of the molecular interaction.

While direct ITC data for the interaction of Ac-Lys-D-Ala-D-lactic acid acetate (B1210297) with DD-carboxypeptidases is not readily found, extensive research has been conducted on the binding of glycopeptide antibiotics like vancomycin (B549263) to bacterial cell wall precursors that share structural similarities, such as those ending in D-Ala-D-Ala or D-Ala-D-Lactate. These studies serve as an excellent proxy for understanding the thermodynamics of such interactions.

For instance, the complexation of vancomycin with analogues of the bacterial cell wall peptidoglycan is largely driven by enthalpy, a characteristic attributed to the formation of multiple hydrogen bonds. nih.gov In studies involving synthetic surrogates of the bacterial cell wall, the interaction with vancomycin was found to be 1:1 for analogues with a single peptidyl stem. nih.gov

Table 1: Thermodynamic Parameters for the Interaction of Vancomycin with Cell Wall Analogues Determined by ITC

LigandBinding Affinity (Ka, M-1)Enthalpy Change (ΔH, kcal/mol)Entropy Change (TΔS, kcal/mol)Reference
Di-acetyl-L-Lys-D-Ala-D-Ala1.5 x 105-10.3-3.2 nih.gov
Vancomycin Dimer with Lac-R'd-Lac6.0 x 105-10.8-2.9 nih.gov

This table presents data for the interaction of vancomycin with related ligands, illustrating the type of information obtained from ITC experiments. Data for Ac-Lys-D-Ala-D-lactic acid acetate is not available.

UV Spectroscopy Titrations for Ligand-Receptor Interactions

UV-Visible spectroscopy is a widely used technique to study the interactions between molecules. When a ligand binds to a receptor, changes in the electronic environment of chromophores within the molecules can lead to shifts in the UV-Vis absorption spectrum. By titrating a solution of the receptor with the ligand and monitoring these spectral changes, one can determine the binding affinity and stoichiometry of the interaction.

Although specific UV spectroscopy titration data for this compound is not available, this method has been successfully employed to study the interactions of related systems. For example, UV spectroscopy has been used to examine the binding of vancomycin to analogues of bacterial cell wall precursors. nih.gov These titrations can reveal crucial information about the association constants of the ligand-receptor complex.

Furthermore, a direct spectrophotometric assay using a pH indicator has been developed for D-alanine carboxypeptidases, utilizing N,N'-diacetyl-L-lysyl-D-alanyl-D-lactate as a substrate. nih.gov This method allows for the determination of steady-state kinetic parameters by monitoring the change in absorbance. nih.gov

Surface Plasmon Resonance (SPR) Studies of Binding Kinetics at Surfaces

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It provides detailed information about the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.

While SPR studies specifically on this compound are not found in the reviewed literature, the technique has been instrumental in characterizing the binding of glycopeptide antibiotics to cell wall precursor analogues. For instance, SPR has been used to measure the binding of the antibiotic teicoplanin to a Lys-d-Ala-d-Ala target peptide. nih.gov In these experiments, the dissociation constant (Kd) for the peptide alone was determined to be 474 ± 20 nM. nih.govresearchgate.net

Table 2: Kinetic Parameters for the Interaction of Teicoplanin with a D-Ala-D-Ala Terminated Peptide Determined by SPR

Interacting MoleculesAssociation Rate (ka, M-1s-1)Dissociation Rate (kd, s-1)Dissociation Constant (Kd, nM)Reference
Teicoplanin and Lys-d-Ala-d-Ala peptideNot ReportedNot Reported474 ± 20 nih.govresearchgate.net
Teicoplanin and Carrier-fused Lys-d-Ala-d-AlaNot ReportedNot Reported91 ± 7 nih.gov

This table illustrates the type of kinetic data obtained from SPR experiments using a related system. Specific data for this compound is not available.

Other Biophysical Techniques for Conformational and Binding Analysis

A variety of other biophysical techniques can provide valuable insights into the conformational changes and binding events of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution and for identifying the specific atoms involved in a molecular interaction. For example, NMR studies have been crucial in elucidating the binding mode of vancomycin to the L-Lys-D-Ala-D-Ala terminus of peptidoglycan precursors, revealing the formation of five hydrogen bonds. researchgate.net

Circular Dichroism (CD) Spectroscopy is sensitive to the secondary structure of peptides and proteins. Changes in the CD spectrum upon ligand binding can indicate conformational changes in the receptor molecule. While specific CD studies on the interaction of this compound are not documented, CD has been used to study the conformational changes of D-lactic acid and alanine (B10760859) in different environments. nih.govresearchgate.net

These techniques, often used in a complementary fashion, provide a comprehensive picture of the molecular interactions that are fundamental to the biological function of compounds like this compound.

Applications in Mechanistic Studies and Drug Discovery Research

Elucidating Peptidoglycan Biosynthesis Pathways

The emergence of vancomycin (B549263) resistance is primarily due to the substitution of the typical D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-lactate. nih.gov This alteration significantly lowers the binding affinity of vancomycin to its target. nih.gov Ac-Lys-D-Ala-D-lactic acid serves as a synthetic analog of this modified precursor, enabling detailed investigations into the enzymatic steps and regulatory mechanisms involved in the biosynthesis of the resistant cell wall. nih.govnih.gov

By using this compound, researchers can study the activity of enzymes like D-Ala-D-Lac ligases (e.g., VanA, VanB), which are responsible for creating the D-Ala-D-Lac depsipeptide. nih.gov Studies have shown that in the presence of vancomycin, VRE efficiently incorporates D-Ala-D-Lac terminated precursors into their cell walls, with the percentage of these modified structures increasing as the bacterial culture grows. nih.gov The ability to synthesize and utilize Ac-Lys-D-Ala-D-lactic acid in laboratory settings allows for a controlled examination of these biosynthetic pathways, which is otherwise challenging to study in live bacteria.

Understanding Bacterial Cell Wall Remodeling and Adaptability

Bacteria exhibit remarkable adaptability, often remodeling their cell walls in response to environmental pressures such as the presence of antibiotics. Ac-Lys-D-Ala-D-lactic acid is instrumental in understanding how bacteria with modified peptidoglycan precursors maintain cell wall integrity and function.

Research on lactic acid bacteria, some of which naturally possess D-Ala-D-Lac termini in their peptidoglycan, reveals the structural diversity and adaptability of bacterial cell walls. nih.gov For instance, Lactobacillus plantarum naturally produces peptidoglycan precursors ending in D-lactate, conferring intrinsic resistance to vancomycin. frontiersin.org The study of how these organisms, as well as vancomycin-resistant pathogens, manage the synthesis and incorporation of these altered precursors provides insights into the fundamental processes of cell wall homeostasis. nih.gov The use of Ac-Lys-D-Ala-D-lactic acid in these studies helps to dissect the roles of various enzymes and structural components in this adaptive remodeling.

Rational Design of Novel Antimicrobial Agents Targeting Cell Wall Synthesis

The rise of antibiotic-resistant bacteria necessitates the development of new therapeutic strategies. nih.govmdpi.com Ac-Lys-D-Ala-D-lactic acid is a critical tool in the rational design of novel antimicrobial agents that can overcome vancomycin resistance. mdpi.com By serving as a target mimic, it allows for the screening and design of compounds that can either bind to the D-Ala-D-Lac terminus or inhibit the enzymes responsible for its synthesis.

One promising approach involves the creation of dimeric vancomycin derivatives. nih.gov Studies have shown that a dimeric form of vancomycin binds much more tightly to a dimeric analog of L-Lys-D-Ala-D-lactate compared to the binding of monomeric vancomycin to Ac-Lys-D-Ala-D-lactic acid. nih.gov This enhanced binding affinity correlates with increased effectiveness against VRE. nih.gov Furthermore, Ac-Lys-D-Ala-D-lactic acid can be used as a substrate to characterize enzymes like penicillin-sensitive D-alanine carboxypeptidases, which are also involved in cell wall metabolism. chemicalbook.com

Table 1: Research Findings on Antimicrobial Agent Design

Research AreaKey FindingImplication for Drug Design
Dimeric Vancomycin DerivativesDimeric vancomycin binds significantly more tightly to a dimeric D-Ala-D-Lac analog. nih.govDivalency is a promising strategy for developing antibiotics effective against VRE. nih.gov
Substrate MimicryAc-Lys-D-Ala-D-lactic acid acts as a substrate for DD-carboxypeptidases. chemicalbook.comEnables the screening and characterization of inhibitors for enzymes in the cell wall synthesis pathway.
Overcoming ResistanceUnderstanding the structural differences between D-Ala-D-Ala and D-Ala-D-Lac ligases. researchgate.netProvides a basis for designing inhibitors that specifically target the resistance-conferring enzymes.

Development of Tools for Investigating Antibiotic Resistance Evolution

Understanding the evolutionary pathways that lead to antibiotic resistance is crucial for predicting and combating future threats. Ac-Lys-D-Ala-D-lactic acid and its structural analogs are used to investigate the genetic and biochemical changes that underpin the evolution of vancomycin resistance.

The presence of D-Ala-D-Ala ligase genes in glycopeptide-producing organisms that show high homology to the VanA and VanB resistance ligases suggests a close evolutionary link between clinical resistance mechanisms and those found in antibiotic-producing bacteria. nih.gov By studying the substrate specificity and kinetics of these enzymes with compounds like Ac-Lys-D-Ala-D-lactic acid, researchers can gain insights into the molecular evolution of these resistance determinants. This knowledge can inform the development of strategies to slow the emergence and spread of resistance.

Q & A

Q. What is the biochemical role of Ac-Lys-D-Ala-D-lactic acid acetate in bacterial cell wall synthesis?

  • Methodological Answer : This compound mimics modified peptidoglycan precursors in vancomycin-resistant bacteria. The D-Ala-D-lactic acid moiety replaces the native D-Ala-D-Ala dipeptide, reducing vancomycin binding affinity . To study its role:
  • Use in vitro peptidoglycan polymerization assays with purified bacterial enzymes (e.g., transpeptidases).
  • Compare binding kinetics via surface plasmon resonance (SPR) between vancomycin and the modified vs. native substrates.
  • Reference structural data from X-ray crystallography or NMR to validate conformational changes .

Q. How can this compound be synthesized with high enantiomeric purity?

  • Methodological Answer :
  • Step 1 : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected D-alanine and D-lactic acid derivatives. The lysine side chain is acetylated post-synthesis.
  • Step 2 : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) to resolve enantiomers. Validate purity via mass spectrometry (HRMS) and circular dichroism (CD) .
  • Step 3 : Counterion exchange (e.g., replacing trifluoroacetate with acetate) using ion-exchange chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different bacterial strains?

  • Methodological Answer : Discrepancies may arise from strain-specific peptidoglycan remodeling or assay conditions. To address this:
  • Experimental Design :
  • Compare minimal inhibitory concentrations (MICs) under standardized broth microdilution conditions (CLSI guidelines).
  • Quantify bacterial membrane permeability using fluorescent probes (e.g., propidium iodide) to rule out uptake variations.
  • Data Analysis :
  • Apply multivariate regression to correlate bioactivity with bacterial genomic features (e.g., van gene clusters) .
  • Contradiction Resolution :
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics across strains, controlling for pH and ionic strength .

Q. What advanced techniques are required to characterize the structural stability of this compound in aqueous buffers?

  • Methodological Answer :
  • Technique 1 : High-resolution NMR (e.g., 2D NOESY) to monitor acetate counterion interactions and lactoyl group hydration .

  • Technique 2 : Differential scanning calorimetry (DSC) to assess thermal denaturation profiles.

  • Buffer Optimization :
    Prepare 0.01 M acetate buffer (pH 4.5) using the Henderson-Hasselbalch equation:
    pH=pKa+log([A][HA])where [HA]=0.0064M,[A]=0.0036M<spandatakey="26"class="referencenum"datapages="undefined">6</span>\text{pH} = \text{pKa} + \log \left( \frac{[\text{A}^-]}{[\text{HA}]} \right) \quad \text{where } [\text{HA}] = 0.0064\, \text{M}, [\text{A}^-] = 0.0036\, \text{M} \quad <span data-key="26" class="reference-num" data-pages="undefined">6</span>

  • Data Table :

ParameterValue
Buffer pH4.50
Acetic acid (HA)0.0064 M
Acetate (A⁻)0.0036 M

Q. How can researchers detect trace impurities (e.g., free D-lactic acid) in this compound batches?

  • Methodological Answer :
  • Method 1 : Enzymatic assays (e.g., Megazyme’s D-Lactic Acid Kit) with a detection limit of 0.1 µg/mL. Validate specificity via spiked recovery experiments .
  • Method 2 : LC-MS/MS using a hydrophilic interaction chromatography (HILIC) column to separate lactic acid from the parent compound.
  • Quality Control :
  • Set acceptance criteria: ≤0.5% free lactic acid (w/w) per USP guidelines for related substances .

Methodological Best Practices

Q. What analytical strategies mitigate spectral interference when analyzing this compound in complex matrices (e.g., bacterial lysates)?

  • Methodological Answer :
  • Sample Prep : Deproteinize lysates using ultrafiltration (10 kDa cutoff) to remove macromolecules.
  • Chromatography : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Retention time: ~8.2 min (optimized via Design of Experiments).
  • Detection : Parallel reaction monitoring (PRM) on a Q-Exactive HF mass spectrometer for high specificity .

Q. How to design a study investigating the interaction between this compound and serum albumin?

  • Methodological Answer :
  • Equilibrium Dialysis : Incubate the compound with human serum albumin (HSA) at physiological pH (7.4). Quantify unbound fraction via UPLC.
  • Fluorescence Quenching : Monitor tryptophan emission at 340 nm (λex = 280 nm) to calculate binding constants (Kd) .
  • Molecular Dynamics (MD) : Simulate binding poses using GROMACS; validate with mutagenesis data (e.g., HSA K199A mutant) .

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Ac-Lys-D-Ala-D-lactic acid acetate
Reactant of Route 2
Ac-Lys-D-Ala-D-lactic acid acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.